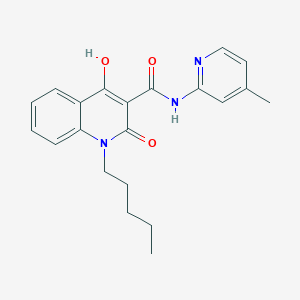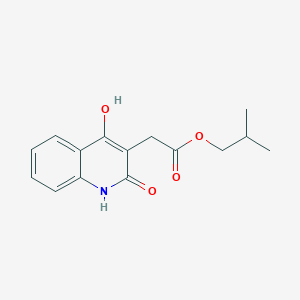
N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CHQ, is a synthetic compound that belongs to the family of quinolinecarboxamides. It has been widely studied for its potential use as an antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. In addition to its antimalarial properties, CHQ has also been investigated for its potential use in treating other diseases such as cancer and autoimmune disorders.
作用機序
The exact mechanism of action of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to inhibit the heme detoxification pathway in the parasite, leading to the accumulation of toxic heme and ultimately causing the death of the parasite. In addition, N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, cancer cells, and autoimmune cells. In addition, N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its ability to inhibit the growth of Plasmodium falciparum, making it a useful tool for studying the biology of the parasite. In addition, N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune disorders, making it a promising candidate for drug development. However, one of the limitations of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research is the development of more potent analogs of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide for use as antimalarial drugs. Another area of research is the investigation of the potential therapeutic applications of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in the treatment of cancer and autoimmune disorders. Additionally, the mechanism of action of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, and further research is needed to elucidate its mode of action.
合成法
The synthesis of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 7-chloroheptylamine with 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as ethanol. The resulting product is purified by recrystallization to obtain pure N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
科学的研究の応用
N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use as an antimalarial drug. It has been shown to inhibit the growth of Plasmodium falciparum in vitro and in vivo. In addition, N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been investigated for its potential use in treating other diseases such as cancer and autoimmune disorders. N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and to modulate the immune system, making it a promising candidate for the treatment of these diseases.
特性
IUPAC Name |
N-cycloheptyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-20-14-11-7-6-10-13(14)16(21)15(18(20)23)17(22)19-12-8-4-2-3-5-9-12/h6-7,10-12,21H,2-5,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCMAEDLQZEBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)


![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)

![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)


